2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline
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Overview
Description
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-chlorobenzyl group, a sulfonyl group, and a 4-methylpiperidin-1-yl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as 1,4-dioxane.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the 4-Methylpiperidin-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced quinoxaline derivatives .
Scientific Research Applications
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: A quinoxaline derivative with phenyl groups at the 2 and 3 positions.
2,3-Dimethylquinoxaline: A quinoxaline derivative with methyl groups at the 2 and 3 positions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-(4-methylpiperidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-10-12-25(13-11-15)20-21(24-19-5-3-2-4-18(19)23-20)28(26,27)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUOSYKLNDPOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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